6-(Dodecyloxy)naphthalene-2-carbonitrile
Description
6-(Dodecyloxy)naphthalene-2-carbonitrile is a naphthalene derivative featuring a nitrile group (-C≡N) at position 2 and a dodecyloxy chain (-O-(CH₂)₁₁CH₃) at position 6. The dodecyloxy group imparts significant hydrophobicity, enhancing solubility in non-polar solvents and influencing thermal stability. This compound is structurally tailored for applications in materials science, particularly in organic electronics, liquid crystals, and polymer additives, where long alkyl chains improve processability and self-assembly .
Properties
CAS No. |
566933-53-7 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
6-dodecoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C23H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-25-23-15-14-21-17-20(19-24)12-13-22(21)18-23/h12-15,17-18H,2-11,16H2,1H3 |
InChI Key |
CHHDTOABTPSPCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dodecyloxy)naphthalene-2-carbonitrile typically involves the alkylation of naphthalene-2-carbonitrile with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Dodecyloxy)naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl-substituted naphthalene derivatives.
Scientific Research Applications
6-(Dodecyloxy)naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in fluorescence microscopy.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-(Dodecyloxy)naphthalene-2-carbonitrile involves its interaction with molecular targets through its functional groups. The dodecyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Alkoxy Chain Length Variations
6-Methoxy-2-naphthalenecarbonitrile (CAS 67886-70-8)
- Structure : Methoxy (-OCH₃) at position 6, nitrile at position 2.
- Key Differences : The shorter methoxy group increases crystallinity and melting point compared to the dodecyloxy analog. For example, methoxy derivatives typically exhibit higher melting points (e.g., 6-(Methoxycarbonyl)-2-naphthoic acid melts at 270–290°C ), whereas the dodecyloxy chain reduces crystallinity due to its flexible alkyl tail.
- Applications : Methoxy derivatives are used as pharmaceutical intermediates (e.g., Methallenestril) , while dodecyloxy analogs are better suited for hydrophobic matrices in materials science .
6-(Benzyloxy)-3,4-dihydronaphthalene-2-carbonitrile (2e)
- Structure : Benzyloxy (-OCH₂C₆H₅) at position 6, partially saturated naphthalene core.
- Key Differences : The benzyloxy group introduces aromatic π-π interactions, enhancing rigidity, while the dihydronaphthalene core reduces conjugation compared to fully aromatic systems. The dodecyloxy analog lacks π-π interactions but offers superior solubility in organic solvents .
Functional Group Variations
6-Hydroxynaphthalene-2-carbonitrile (CAS 52927-22-7)
- Structure : Hydroxyl (-OH) at position 6, nitrile at position 2.
- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, making this compound water-sensitive. In contrast, the dodecyloxy group enhances lipophilicity, enabling compatibility with polymers like poly(thiophene-co-benzylidene) .
6-Methoxy-2-naphthaleneboronic Acid
- Structure : Methoxy at position 6, boronic acid (-B(OH)₂) at position 2.
- Key Differences : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, unlike the nitrile group, which is less reactive. This makes boronic acid derivatives more versatile in synthetic chemistry .
Physicochemical Properties and Solubility
*Calculated based on similar structures.
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